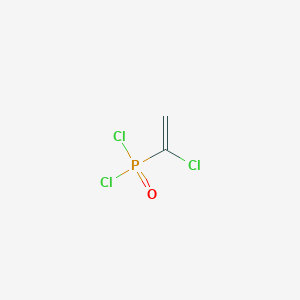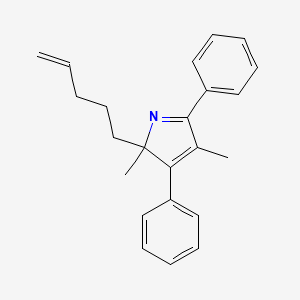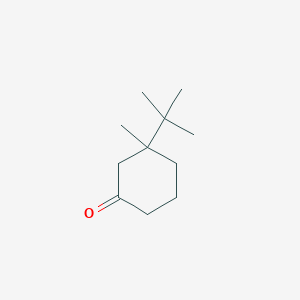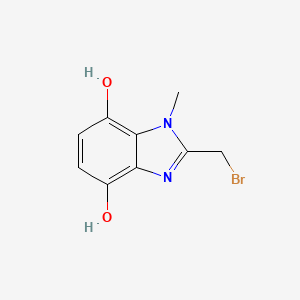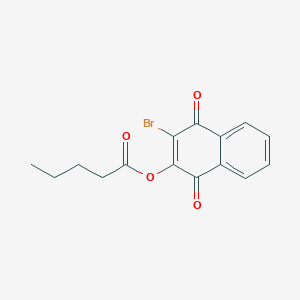
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and antitumoral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate typically involves the bromination of 1,4-naphthoquinone followed by esterification. One common method includes the reaction of 1,4-naphthoquinone with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position. This is followed by the esterification of the resulting 3-bromo-1,4-naphthoquinone with pentanoic acid under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The dioxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Amino or thio derivatives of the naphthoquinone.
Reduction: Hydroxylated naphthoquinone derivatives.
Oxidation: Higher oxidation state quinone derivatives.
Scientific Research Applications
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antitumoral activities.
Biological Studies: The compound is used to investigate redox properties and their effects on biological systems.
Industrial Applications: It is explored for use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against cancer cells and bacteria . The molecular targets include enzymes involved in redox balance and cellular respiration .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
- 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
Uniqueness
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can affect the compound’s interaction with biological targets and its overall stability .
Properties
CAS No. |
91270-30-3 |
|---|---|
Molecular Formula |
C15H13BrO4 |
Molecular Weight |
337.16 g/mol |
IUPAC Name |
(3-bromo-1,4-dioxonaphthalen-2-yl) pentanoate |
InChI |
InChI=1S/C15H13BrO4/c1-2-3-8-11(17)20-15-12(16)13(18)9-6-4-5-7-10(9)14(15)19/h4-7H,2-3,8H2,1H3 |
InChI Key |
XDMVNMLVZPQPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


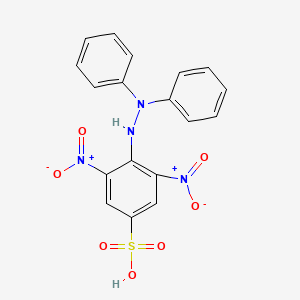
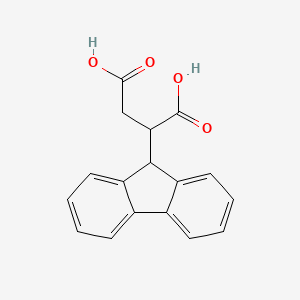
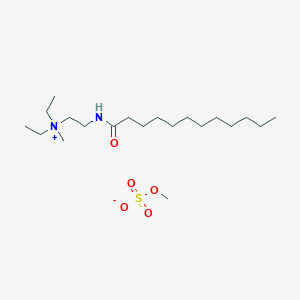
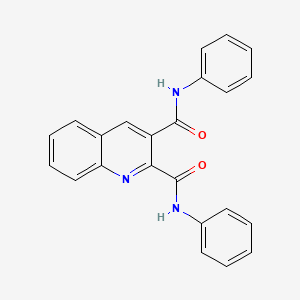
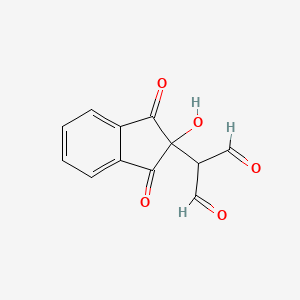

![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
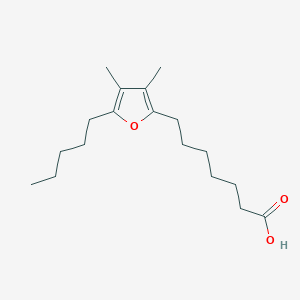
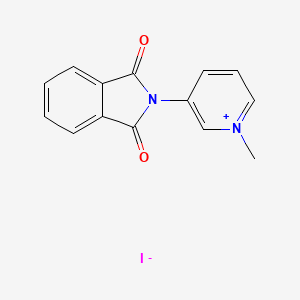
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
